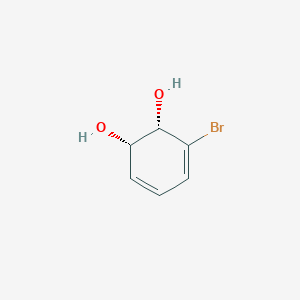

(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol

Übersicht

Beschreibung

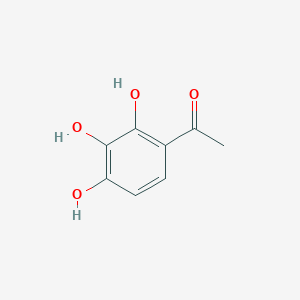

(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol, also referred to as 1,2-diol, is a cyclic diol, which is a type of organic compound. It is composed of two hydroxyl groups attached to an aromatic ring. The chemical structure of 1,2-diol is C6H8BrO2 and its molecular weight is 181.01 g/mol. It is a colorless liquid with a boiling point of 86°C and a melting point of -25°C. It is soluble in water and organic solvents, and is relatively stable under normal conditions.

Wissenschaftliche Forschungsanwendungen

Bromination and Structural Analysis

- A study by Han et al. (1999) discusses the bromination of cyclohexadiene, including (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol. They explored the mechanism of bromination and confirmed structures using NMR and X-ray crystallography (Han et al., 1999).

Organic Synthesis

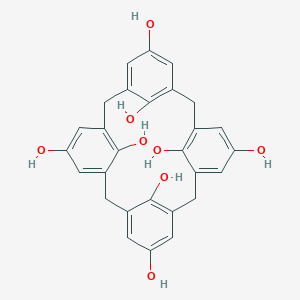

- Hudlický and Thorpe (1997) highlighted the use of cyclohexadiene-cis-diols in organic synthesis. These compounds are valuable for synthesizing a range of natural products and developing methodologies for organic molecules (Hudlický & Thorpe, 1997).

Photochemical Studies

- Ujike et al. (2005) studied the photoisomerization and photocyclization of 3,5-cyclohexadiene-1,2-diimine, a compound related to this compound, in low-temperature argon matrices. They investigated the effects of different wavelengths on these processes (Ujike et al., 2005).

Chemical Intermediates

- Chen (2010) described the use of cis-3,5-cyclohexadiene-1,2-diol in the production of chemicals and polymers, notably its role in the pharmaceutical industry and polymer production (Chen, 2010).

Catalysis

- Kabir et al. (2010) demonstrated that cis-1,2-cyclohexanediol, a compound similar to this compound, is an effective ligand in a Cu-catalytic system for cross-coupling reactions, underscoring its utility in synthesizing biologically important compounds (Kabir et al., 2010).

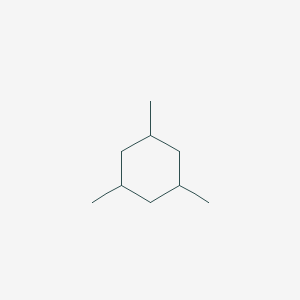

Auto-Ignition Control

- Schönborn et al. (2019) investigated 1,3-cyclohexadiene for its potential in changing the reactivity of conventional fuel, contributing to the field of auto-ignition control (Schönborn et al., 2019).

Polymerization

- Darensbourg et al. (2014) focused on the coupling reaction of 1,2-epoxy-4-cyclohexene with CO2, leading to the formation of cis-cyclohexadiene carbonate, a compound related to this compound. They explored its polymerization and functionalization, highlighting its significance in materials science (Darensbourg et al., 2014).

Wirkmechanismus

Target of Action

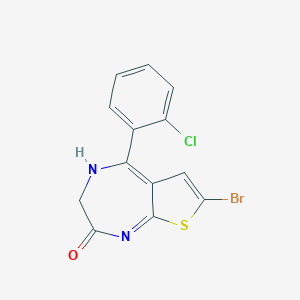

It is structurally similar to the compound sertraline , which is a selective serotonin reuptake inhibitor (SSRI) . Therefore, it’s possible that this compound may also interact with the serotonin system in the brain.

Mode of Action

If we consider its structural similarity to sertraline, it might work by selectively inhibiting the reuptake of serotonin (5-ht) at the presynaptic neuronal membrane, thereby increasing serotonergic activity .

Biochemical Pathways

Based on its structural similarity to sertraline, it might affect the serotonin system and potentially the norepinephrine neurons of the locus coeruleus . This could lead to desensitization of the postsynaptic and presynaptic receptors .

Pharmacokinetics

If we consider its structural similarity to sertraline, it might have a linear pharmacokinetic profile and a half-life of about 26 hours . It might also mildly inhibit the CYP2D6 isoform of the cytochrome P450 system but have little effect on CYP1A2, CYP3A3/4, CYP2C9, or CYP2C19 .

Result of Action

Based on its structural similarity to sertraline, it might lead to increased serotonergic activity in the brain, which could have antidepressant and anti-anxiety effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol. For instance, exposure to this compound might increase the potential of Parkinson’s-like symptoms via the ferroptosis pathway . This effect is more pronounced in certain genetic backgrounds, providing a prospective enantioselective toxic effect of environmental neurotoxins on Parkinson’s disease risk .

Eigenschaften

IUPAC Name |

(1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO2/c7-4-2-1-3-5(8)6(4)9/h1-3,5-6,8-9H/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPGXZKAVBGFGF-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C(C(=C1)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@@H]([C@@H](C(=C1)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474061 | |

| Record name | (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130792-45-9 | |

| Record name | (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol used in this specific research study on benzoate ester dihydroxylation?

A: The researchers used this compound as a reference compound to determine the absolute stereochemistry of their enzymatic dihydroxylation products. [] They chose this compound because its absolute configuration is already well-established. By comparing the spectral data of their synthesized diols with this known standard, they could confidently assign the stereochemistry of their products.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B154284.png)

![Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B154286.png)

![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B154293.png)